Fluo-3
Overview
Description
Fluo-3 is a fluorescent indicator used to measure intracellular calcium ions (Ca²⁺) within living cells. Developed by Roger Y. Tsien, this compound is widely used in flow cytometry and confocal laser scanning microscopy. It is essentially nonfluorescent until it binds to calcium ions, at which point its fluorescence increases sharply, making it an excellent tool for detecting changes in intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-3 is synthesized from the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid)The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the fluorescent compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the same basic steps as laboratory synthesis but is scaled up to produce larger quantities. The use of automated reactors and purification systems ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluo-3 primarily undergoes chelation reactions with calcium ions. Upon binding to calcium ions, this compound undergoes a conformational change that significantly increases its fluorescence. This reaction is highly specific to calcium ions, making this compound a reliable indicator for calcium ion detection .
Common Reagents and Conditions
The primary reagent used with this compound is calcium chloride (CaCl₂), which provides the calcium ions necessary for the fluorescence reaction. The reaction typically occurs in aqueous solutions at physiological pH (around 7.2) and room temperature .
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is the calcium-bound this compound complex, which exhibits strong fluorescence at an emission maximum of 525 nm .
Scientific Research Applications
Fluo-3 has a wide range of applications in scientific research:
Chemistry: Used to study calcium ion dynamics in various chemical reactions and processes.
Biology: Extensively used to investigate intracellular calcium signaling, which is crucial for processes such as muscle contraction, neurotransmitter release, and enzyme activity.
Medicine: Employed in pharmacological studies to assess the effects of drugs on calcium signaling pathways.
Industry: Utilized in high-throughput screening assays to identify potential drug candidates that affect calcium signaling
Mechanism of Action
Fluo-3 operates by binding to calcium ions within cells. In its unbound state, this compound exhibits low fluorescence. Upon binding to calcium ions, the molecule undergoes a conformational change that enhances its fluorescence intensity. This property allows researchers to detect and measure changes in intracellular calcium levels in real-time .
Comparison with Similar Compounds
Fluo-3 is often compared with other calcium indicators such as Fluo-4, Fluo-5, and Calbryte 520. While all these compounds function similarly by binding to calcium ions and increasing fluorescence, this compound is unique in its high sensitivity and compatibility with visible light excitation sources. This makes it particularly suitable for use with argon laser sources operating at 488 nm .
List of Similar Compounds
- Fluo-4
- Fluo-5
- Calbryte 520
- Cal Green
- Fluo-8
This compound’s unique properties and versatility make it an invaluable tool in the study of calcium signaling and its various applications in scientific research.
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-39-3 | |
Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluo-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUO-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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